molecular formula C24H20ClN3O4S B11428316 (2Z)-N-(3-chloro-4-methylphenyl)-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide

(2Z)-N-(3-chloro-4-methylphenyl)-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide

Cat. No.: B11428316
M. Wt: 482.0 g/mol
InChI Key: BXICCMWDXRULTP-PNHLSOANSA-N
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Description

The compound (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonamide and carboxamide groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the sulfonamide and carboxamide functionalities. Common synthetic routes include:

    Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methyl groups via electrophilic aromatic substitution.

    Amidation Reactions: Formation of the sulfonamide and carboxamide groups through reactions with sulfonyl chlorides and carboxylic acids, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE:

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE: is unique due to its combination of a chromene core with sulfonamide and carboxamide functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

(2Z)-N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-15-7-11-19(12-8-15)33(30,31)28-27-24-20(13-17-5-3-4-6-22(17)32-24)23(29)26-18-10-9-16(2)21(25)14-18/h3-14,28H,1-2H3,(H,26,29)/b27-24-

InChI Key

BXICCMWDXRULTP-PNHLSOANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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